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molecular formula C9H11ClO2 B8530986 (2-Chloro-1-methoxyethoxy)benzene CAS No. 16602-34-9

(2-Chloro-1-methoxyethoxy)benzene

Cat. No. B8530986
M. Wt: 186.63 g/mol
InChI Key: IFWUBIWFDKDTAD-UHFFFAOYSA-N
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Patent
US04143064

Procedure details

At -20° C., 10 parts by weight of vinyl methyl ether is added all at once to 4.5 parts by weight of phenol in 50 parts by weight of tetrahydrofuran. Over a period of 30 minutes and at -20° C., 10 parts of tert.-butyl hypochlorite (Org. Synthesis, Coll. Vol. IV, 125, John Wiley & Sons, Inc., New York/London, 1963) is dripped into this mixture. The resultant mixture is allowed to come to room temperature. After stirring for 2 hours at room temperature, the solvent is removed, and distillation gives 5 parts by weight of 1-methoxy-1-phenoxy-2-chloroethane, b.p. 89°-91° C./4mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]=[CH2:4].[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Cl:12]OC(C)(C)C>O1CCCC1>[CH3:1][O:2][CH:3]([O:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:4][Cl:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClOC(C)(C)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -20° C.
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent is removed
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CCl)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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